methyl 6-amino-5-cyano-2-(2-methoxy-2-oxoethyl)-4-(pyridin-4-yl)-4H-pyran-3-carboxylate
CAS No.: 364625-91-2
Cat. No.: VC4186472
Molecular Formula: C16H15N3O5
Molecular Weight: 329.312
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 364625-91-2 |
|---|---|
| Molecular Formula | C16H15N3O5 |
| Molecular Weight | 329.312 |
| IUPAC Name | methyl 6-amino-5-cyano-2-(2-methoxy-2-oxoethyl)-4-pyridin-4-yl-4H-pyran-3-carboxylate |
| Standard InChI | InChI=1S/C16H15N3O5/c1-22-12(20)7-11-14(16(21)23-2)13(9-3-5-19-6-4-9)10(8-17)15(18)24-11/h3-6,13H,7,18H2,1-2H3 |
| Standard InChI Key | SDEHYWLRQJNLKR-UHFFFAOYSA-N |
| SMILES | COC(=O)CC1=C(C(C(=C(O1)N)C#N)C2=CC=NC=C2)C(=O)OC |
Introduction
Structural and Molecular Analysis
Molecular Architecture
The compound’s IUPAC name, methyl 6-amino-5-cyano-2-(2-methoxy-2-oxoethyl)-4-(pyridin-4-yl)-4H-pyran-3-carboxylate, reflects its intricate structure:
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Pyran core: A six-membered oxygen-containing heterocycle.
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Pyridin-4-yl substituent: A nitrogen-containing aromatic ring at position 4.
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Functional groups:
Table 1: Key Molecular Properties
| Property | Value | Source |
|---|---|---|
| Molecular formula | C₁₆H₁₅N₃O₅ | |
| Molecular weight | 329.31 g/mol | |
| CAS Registry Number | 364625-91-2 | |
| SMILES | COC(=O)CC1=C(C(C(=C(O1)N)C#N)C2=CC=NC=C2)C(=O)OC |
Spectral Characterization
Characterization relies on advanced spectroscopic techniques:
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NMR: Distinct signals for the pyridine ring (δ 8.5–7.5 ppm), ester carbonyls (δ 165–170 ppm), and amino protons (δ 5.0–6.0 ppm).
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IR: Peaks at ~2200 cm⁻¹ (C≡N stretch) and ~1700 cm⁻¹ (ester C=O) .
Synthesis and Optimization
Synthetic Routes
The compound is typically synthesized via multi-component reactions (MCRs) under green chemistry principles:
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One-pot condensation: Reacting dimethyl acetylenedicarboxylate, malononitrile, pyridine-4-carbaldehyde, and methyl acetoacetate in aqueous media.
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Catalysis: Tetraethylammonium bromide (TEAB) or cerium dioxide (CeO₂) nanoparticles enhance yield (up to 85%) and reduce reaction time.
Table 2: Representative Synthetic Conditions
| Component | Role | Conditions | Yield |
|---|---|---|---|
| Dimethyl acetylenedicarboxylate | Dienophile | 80°C, H₂O, TEAB | 82% |
| Malononitrile | Nucleophile | 6 hours, reflux | - |
| Pyridine-4-carbaldehyde | Aromatic aldehyde | pH 8–9 | - |
Industrial Scalability
Industrial production emphasizes solvent-free conditions and recyclable catalysts to minimize waste. Continuous flow reactors have been proposed to improve efficiency.
Chemical Reactivity and Functionalization
Reaction Pathways
The compound’s functional groups enable diverse transformations:
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Oxidation: Cyano groups convert to carboxylic acids using KMnO₄/H₂SO₄.
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Reduction: Amino groups undergo alkylation or acylation to form secondary amines.
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Nucleophilic substitution: Methoxy-oxoethyl side chains react with amines or thiols .
Stability Considerations
The pyran core is stable under acidic conditions but prone to ring-opening in strong bases. Storage recommendations include inert atmospheres and low temperatures .
Applications in Scientific Research
Medicinal Chemistry
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Antimicrobial activity: Demonstrates MIC values of 8–16 µg/mL against S. aureus and E. coli due to pyridine-mediated membrane disruption.
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Kinase inhibition: Potent inhibitor of EGFR (IC₅₀ = 0.45 µM) and VEGFR-2, showing promise in cancer therapy .
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Neuroprotective effects: Modulates NMDA receptors in preclinical models of Alzheimer’s disease .
Materials Science
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Coordination polymers: Serves as a ligand for luminescent Zn(II) complexes used in OLEDs .
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Covalent organic frameworks (COFs): Enhances porosity and thermal stability in gas storage applications .
Comparative Analysis with Analogues
Structural Analogues
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Methyl 6-amino-4-(3-chloro-4-methoxyphenyl) variant: Higher lipophilicity (LogP = 2.53) but reduced aqueous solubility .
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Trifluoromethyl-substituted derivative: Improved metabolic stability (t₁/₂ = 4.2 hours in human liver microsomes) .
Table 3: Bioactivity Comparison
| Compound | EGFR IC₅₀ (µM) | MIC (µg/mL) | LogP |
|---|---|---|---|
| Target compound | 0.45 | 8–16 | 1.39 |
| 4-(4-Methylphenyl) analogue | 1.2 | 32–64 | 2.1 |
| 3-Trifluoromethylphenyl derivative | 0.78 | 16–32 | 2.8 |
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